N-(4-chlorophenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
N-(4-Chlorophenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic small molecule featuring a quinolinone core substituted with a 4-ethylbenzoyl group at position 3, a fluorine atom at position 6, and an acetamide moiety linked to a 4-chlorophenyl group via a methylene bridge. The 4-chlorophenyl and 4-ethylbenzoyl substituents likely enhance lipophilicity and binding interactions, while the fluorine atom at position 6 may improve metabolic stability and bioavailability compared to non-fluorinated analogs .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClFN2O3/c1-2-16-3-5-17(6-4-16)25(32)22-14-30(23-12-9-19(28)13-21(23)26(22)33)15-24(31)29-20-10-7-18(27)8-11-20/h3-14H,2,15H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMMSIURTAVQFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic or basic conditions.
Introduction of the 4-ethylbenzoyl group: This step involves the acylation of the quinoline derivative using 4-ethylbenzoyl chloride in the presence of a Lewis acid catalyst.
Final coupling: The final step involves coupling the intermediate with 4-chloroaniline under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives of the quinoline core.
Substitution: Amino or thio derivatives of the compound.
Scientific Research Applications
Medicinal Chemistry
The compound's quinoline structure is associated with several biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Research indicates that compounds with similar structures can intercalate with DNA, potentially inhibiting replication and transcription processes, which is crucial for the development of new therapeutic agents.
Antimicrobial Activity
Studies have demonstrated that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, compounds similar to N-(4-chlorophenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide have been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
Anticancer Potential
The anticancer activity of this compound has been explored through various in vitro assays. It has shown potential in inhibiting the proliferation of cancer cell lines by inducing apoptosis or cell cycle arrest. The National Cancer Institute's Developmental Therapeutics Program has evaluated similar compounds for their cytotoxic effects against a panel of human tumor cells, indicating their potential as anticancer agents .
Synthesis and Characterization
The synthesis of this compound involves multiple steps that require careful control of reaction conditions to ensure high yield and purity. The typical synthetic route includes:
- Formation of the Quinoline Core : This can be achieved through methods such as Friedländer synthesis.
- Acylation : The introduction of the 4-ethylbenzoyl group is performed using acylation reactions.
- Final Coupling : This step involves coupling with 4-chloroaniline to form the desired compound.
Case Studies and Research Findings
Several studies have documented the biological activity of related compounds:
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The quinoline core can intercalate with DNA, potentially leading to the inhibition of DNA replication and transcription.
Comparison with Similar Compounds
Electronic and Steric Effects
- Chlorophenyl vs. However, the methoxy group improves aqueous solubility, which may be advantageous for pharmacokinetics .
- Sulfonyl vs. Benzoyl (C3 Substituent) : The sulfonyl group in introduces higher polarity and hydrogen-bonding capacity, whereas the 4-ethylbenzoyl group in the target compound prioritizes hydrophobic interactions, favoring membrane permeability .
Fluorination Impact
The 6-fluoro substitution in the target compound and mirrors strategies used in fluoroquinolone antibiotics (e.g., ciprofloxacin), where fluorine at position 6 stabilizes the DNA gyrase-topoisomerase IV complex . Non-fluorinated analogs (e.g., ) lack this stabilization, reducing antimicrobial potency.
Crystallographic and Conformational Insights
Studies on dichlorophenyl-acetamide derivatives reveal that halogen substituents influence molecular conformation and dimerization via N–H⋯O hydrogen bonds.
Biological Activity
N-(4-chlorophenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article summarizes the compound's synthesis, biological activities, and relevant research findings.
Chemical Profile
- Chemical Formula : C26H20ClFN2O3
- CAS Number : 866590-57-0
- Molecular Weight : 454.9 g/mol
Synthesis and Structure
The compound is synthesized through a multi-step reaction involving various organic intermediates. The structure includes a quinoline moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the chlorophenyl and ethylbenzoyl groups enhances its pharmacological profile.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines:
- Inhibition of Cell Proliferation : The compound exhibits significant inhibitory effects on the proliferation of several cancer cell lines, including glioblastoma and breast cancer cells. In vitro studies have shown that it can induce apoptosis in these cells by activating specific signaling pathways related to cell death.
- Mechanism of Action : Research indicates that the compound may act as a kinase inhibitor, particularly targeting pathways involved in tumor growth and survival. For instance, it has been reported to inhibit AKT signaling, which is crucial in many cancers for regulating cell survival and proliferation .
- Selectivity : One of the notable features of this compound is its selectivity towards cancer cells over normal cells. This selectivity reduces potential side effects associated with conventional chemotherapy agents.
Antimicrobial Activity
In addition to anticancer properties, preliminary data suggest that this compound may also exhibit antimicrobial activity. Studies are ongoing to determine its efficacy against various bacterial and fungal strains.
Research Findings
Case Study 1: Glioblastoma Treatment
A recent case study involving patient-derived glioblastoma cells demonstrated that treatment with this compound led to a marked reduction in neurosphere formation, indicating a decrease in stem-like properties associated with aggressive tumors. This study supports its potential as a therapeutic agent in treating resistant forms of glioblastoma.
Case Study 2: Breast Cancer Cell Lines
Another investigation focused on breast cancer cell lines revealed that the compound effectively induced apoptosis through mitochondrial pathways. The study highlighted the importance of further clinical trials to assess dosage and long-term effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
